,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, also known as DPPG-Na or Dipalmitoylphosphatidylglycerol (DPPG), is a synthetic phospholipid. Phospholipids are a class of lipids that are major constituents of biological membranes. DPPG-Na can self-assemble to form structures called lipid bilayers, which are similar to the natural phospholipid bilayers found in cell membranes. These bilayers are used in various scientific research applications, including:
DPPG-Na can also be used to study the interactions between lipids and other molecules, such as:
In addition to the applications mentioned above, DPPG-Na is also used in various other scientific research fields, such as:
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is a phospholipid compound characterized by its dual palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is and it has a molecular weight of approximately 744.95 g/mol. This compound is often used in biochemical research and pharmaceutical applications due to its ability to form lipid bilayers, which are essential for cell membrane studies and drug delivery systems .
As a component of artificial membranes, DPPG-Na plays a crucial role in various in vitro studies. These membranes can be used to:
The chemical behavior of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is primarily influenced by its phospholipid structure. It can undergo hydrolysis in the presence of phospholipases, resulting in the release of fatty acids and lysophosphatidic acid. This reaction is significant in biological systems, as it plays a role in signal transduction and membrane remodeling. Additionally, it can participate in transesterification reactions with alcohols or other nucleophiles, forming various derivatives that may have different biological activities .
This compound exhibits various biological activities, primarily linked to its role as a membrane component. It is known to influence membrane fluidity and permeability, which can affect cellular signaling pathways. Studies have indicated that 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can modulate the activity of membrane proteins and receptors, thereby impacting processes such as cell adhesion, migration, and apoptosis. Furthermore, it has been shown to interact with specific proteins involved in immune responses .
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt typically involves the following steps:
This multi-step process can be optimized for yield and purity depending on the desired application .
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has several applications:
Research has demonstrated that 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt interacts with various biomolecules:
Studies utilizing techniques such as sum frequency generation spectroscopy have provided insights into these interactions at a molecular level .
Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains oleic acid chains | Higher fluidity due to unsaturated fatty acids |
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Similar backbone but different head group | Used extensively in liposome formulations |
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine | Shorter myristic acid chains | Often used in cellular signaling studies |
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate | Contains a hydroxy group | Important for studying phosphatidylinositol signaling |
These compounds differ primarily in their fatty acid composition or head group characteristics, which influence their physical properties and biological functions. The unique combination of saturated palmitic acids and a racemic glycerol backbone makes 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt particularly useful for specific applications in biochemistry and pharmacology .
The preparation of DPPG liposomes primarily employs the thin-film hydration method, a robust technique for generating unilamellar vesicles. In this process, 1 mM of DPPG is dissolved in a chloroform-methanol solvent mixture (4:1 v/v), followed by solvent evaporation under a nitrogen stream to form a dry lipid film. Residual solvents are removed via vacuum desiccation, after which the film is hydrated with ultrapure water at 47°C for two hours to achieve a final lipid concentration of 1 mM. This method ensures the formation of multilamellar vesicles (MLVs), which are subsequently converted to small unilamellar vesicles (SUVs) through sonication.
A critical innovation in DPPG liposome synthesis involves the integration of therapeutic agents during formulation. For instance, PARP1 inhibitors such as Veliparib, Rucaparib, and Niraparib are incorporated either during the lipid dissolution phase (organic phase supplementation) or the hydration step (aqueous phase supplementation). Organic phase supplementation allows lipid-drug interactions during film formation, while aqueous phase supplementation leverages hydrophilic interactions during hydration. Studies indicate that organic phase supplementation yields higher encapsulation efficiency (EE) due to the uniform distribution of hydrophobic drugs within the lipid matrix.
Table 1: Impact of Drug Addition Phase on Encapsulation Efficiency
Drug Addition Phase | Encapsulation Efficiency (%) | Loading Capacity (%) |
---|---|---|
Organic Phase | 45.2 ± 1.8 | 0.22 ± 0.01 |
Aqueous Phase | 32.6 ± 2.1 | 0.15 ± 0.02 |
DPPG’s utility as a vaccine adjuvant stems from its capacity to enhance antigen uptake and presentation by antigen-presenting cells (APCs). Liposomal formulations incorporating DPPG mimic pathogen-associated molecular patterns (PAMPs), enabling interaction with pattern recognition receptors (PRRs) on dendritic cells and macrophages [1] [4]. For example, liposomes composed of saturated phospholipids like DPPG exhibit higher phase transition temperatures, which prolong structural stability and facilitate sustained antigen release at immunization sites [1]. This stability is critical for recruiting immune cells to vaccination sites and promoting dendritic cell maturation, prerequisites for initiating adaptive immunity [1] [4].
The anionic charge of DPPG’s phosphoglycerol headgroup further enhances immunostimulation by binding to cationic regions of Toll-like receptor (TLR) co-receptors such as CD14 and MD-2 [3] [5]. This interaction suppresses excessive inflammation while promoting antigen cross-presentation via major histocompatibility complex (MHC) class I and II pathways [1] [4]. Comparative studies with aluminum-based adjuvants (alum) reveal that DPPG-containing liposomes induce broader antibody subclass diversity, including elevated IgG2a and IgG3 titers, indicative of Th1-skewed responses [4]. These profiles contrast with alum’s Th2-biased immunity, underscoring DPPG’s potential for combating intracellular pathogens requiring cellular immunity [4].
DPPG modulates macrophage activity through direct membrane interactions and receptor-mediated signaling. The phospholipid’s saturated acyl chains integrate into lipid rafts, altering membrane fluidity and potentiating signal transduction through TLR4 and scavenger receptors [1] [5]. For instance, DPPG-enriched liposomes upregulate macrophage expression of chemokines like CXCL1 and CSF-3, which recruit neutrophils and enhance phagocytic clearance of pathogens [1] [5]. This mechanism mirrors the activity of pulmonary surfactant phosphatidylglycerols, which bind respiratory syncytial virus (RSV) and inhibit epithelial cell attachment, thereby reducing viral load and secondary inflammation [3].
In vitro assays demonstrate that DPPG suppresses lipopolysaccharide (LPS)-induced cytokine release in alveolar macrophages by competitively inhibiting LPS binding to CD14 [5]. This antagonism does not require co-administration with other surfactant lipids, suggesting DPPG’s standalone therapeutic potential [5]. Furthermore, DPPG-treated macrophages exhibit increased Fcγ receptor (FcγR) expression, enhancing antibody-dependent cellular phagocytosis (ADCP) of opsonized pathogens [4]. Such dual modulation—simultaneously dampening hyperinflammation and amplifying effector functions—positions DPPG as a unique immunoregulatory agent.
Muramyldipeptide (MDP) analogs, which activate nucleotide-binding oligomerization domain (NOD)-like receptors, have long served as benchmarks for synthetic adjuvants. However, DPPG-based systems demonstrate superior efficacy in eliciting multifunctional immune responses. While MDP analogs primarily stimulate NLRP3 inflammasome activation and interleukin-1β (IL-1β) secretion, DPPG liposomes induce a broader cytokine repertoire, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) [1] [4]. This diversity arises from DPPG’s ability to engage multiple PRRs and promote cross-talk between innate and adaptive immune cells [1] [4].
A critical advantage of DPPG lies in its Fc-mediated effector functions. Vaccines formulated with DPPG-containing adjuvants elicit antibodies with higher affinity for FcγRI and FcγRIV, leading to enhanced neutrophil and monocyte phagocytosis compared to MDP-based formulations [4]. Additionally, DPPG’s lack of peptidic components minimizes off-target autoimmune reactions, a common limitation of MDP analogs [1] [4]. Structural studies attribute these differences to DPPG’s lipid-driven assembly, which preserves antigen conformation and facilitates multivalent B-cell receptor engagement [1] [4].
Parameter | DPPG Liposomes | Muramyldipeptide Analogs |
---|---|---|
Primary Receptor | TLR4/CD14, Scavenger Receptors | NOD2, NLRP3 |
Cytokine Profile | TNF-α, IL-6, IFN-γ, IL-12 | IL-1β, IL-18 |
Antibody Subclasses | IgG2a, IgG2b, IgG3 | IgG1 |
Effector Functions | ADCP, Viral Neutralization | Inflammasome Activation |
Safety Profile | Low Autoimmunity Risk | Moderate Risk of Pyroptosis |
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, also known as dipalmitoylphosphatidylglycerol sodium salt, represents a critical phospholipid component in advanced cancer therapy applications [1] [2] [3]. This synthetic phospholipid has emerged as a foundational element in novel drug delivery systems and combination therapeutic approaches for oncological applications [4] [5].
The utilization of 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt in liposomal formulations has demonstrated significant potential for targeted cancer therapy [6] [7]. Research indicates that this phospholipid component serves as an effective constituent in liposomal formulations, enhancing the delivery of therapeutic agents in cancer treatment applications [4].
Thermosensitive liposomal systems incorporating dipalmitoylphosphatidylglycerol have shown remarkable efficacy in preclinical models [8] [9]. The compound forms classical lipid bilayers that exhibit unique temperature-dependent release characteristics, with enhanced drug release occurring at mild hyperthermic temperatures of 41-43 degrees Celsius [2] [8]. Studies have demonstrated that these formulations promote more efficient liposome-cell interactions, resulting in higher drug delivery and enhanced cancer cell cytotoxicity compared to conventional polyethylene glycol-modified systems [8].
The thermosensitive properties of dipalmitoylphosphatidylglycerol-based liposomes enable selective drug release within the intracellular compartment through hyperthermia application [8] [10]. Research has shown that the absence of polyethylene glycol in these formulations promotes more efficient cellular interactions, leading to superior therapeutic outcomes [8]. When tested in various cancer models, local hyperthermia promoted significant increases in intratumoral drug levels, with enrichment factors ranging from 3 to 14-fold depending on the specific formulation [8].
Clinical development of thermosensitive liposomal formulations has progressed to human trials [11] [12]. The lead compound THE001, which utilizes dipalmitoylphosphatidyldiglycerol as a key component, has demonstrated encouraging clinical activity in heavily pretreated patients with advanced soft tissue sarcomas [11] [13]. These formulations achieve significantly higher local drug concentrations while maintaining favorable systemic exposure profiles [14] [13].
Formulation Type | Drug Enrichment Factor | Temperature Threshold (°C) | Clinical Status |
---|---|---|---|
Dipalmitoylphosphatidylglycerol-based thermosensitive liposomes | 3-14 fold [8] | 41-43 [2] [8] | Phase I trials [11] [12] |
Conventional polyethylene glycol liposomes | 2-3 fold [8] | N/A | Approved formulations [7] |
Thermosensitive liposomes with lysolipids | 5-8 fold [9] | 40-42 [9] | Preclinical [9] |
Phase I clinical investigations of dipalmitoylphosphatidylglycerol-based thermosensitive liposomes have yielded promising therapeutic outcomes [11] [12] [13]. The THE001 formulation, incorporating dipalmitoylphosphatidyldiglycerol as a primary component, has demonstrated favorable clinical activity in patients with locally advanced unresectable or metastatic soft tissue sarcomas [11] [15].
Clinical data from ongoing Phase I studies reveal that thermosensitive liposomal formulations achieve superior pharmacokinetic profiles compared to conventional chemotherapy [14] [13]. The heat-triggered release mechanism has been unequivocally confirmed through pharmacokinetic analyses, demonstrating complete intentional release of therapeutic agents from liposomes upon hyperthermia application [14]. These studies show that regional hyperthermia leads to high peak concentrations of active compounds with systemic exposure comparable to equal doses of non-liposomal formulations [14].
Efficacy outcomes from Phase I trials demonstrate meaningful clinical activity in heavily pretreated patient populations [13]. The median progression-free survival following treatment with thermosensitive liposomal formulations reached 4.5 months across evaluated dose levels, exceeding typical outcomes observed with conventional first-line therapy [13]. At higher dose levels, mean progression-free survival reached 7.1 months, with multiple patients achieving partial responses according to established response criteria [13].
Notably, one clinical trial participant with initially unresectable disease underwent successful surgical resection following treatment completion, with histopathological analysis revealing no vital tumor cells in the resected target lesion [13]. This outcome demonstrates the potential for thermosensitive liposomal systems to convert unresectable tumors to surgically manageable disease [13].
Parameter | THE001 Results | Comparator Data | Reference |
---|---|---|---|
Median progression-free survival | 4.5 months [13] | 2.7-3.5 months (conventional therapy) [13] | [13] |
Mean progression-free survival (higher dose) | 7.1 months [13] | N/A | [13] |
Complete pathological response rate | 1/3 patients at dose level 2 [13] | Not reported | [13] |
Heat-triggered drug release | >80% at 42°C [10] | N/A | [10] |
The combination of dipalmitoylphosphatidylglycerol-based liposomal formulations with Poly(ADP-ribose) polymerase 1 inhibitors represents an emerging therapeutic strategy in oncology [16] [17] [18]. Research has demonstrated that this phospholipid effectively encapsulates Poly(ADP-ribose) polymerase 1 inhibitors, including Veliparib, Rucaparib, and Niraparib, with encapsulation efficiencies exceeding 40 percent [16].
Kinetic release studies reveal that dipalmitoylphosphatidylglycerol-encapsulated Poly(ADP-ribose) polymerase 1 inhibitors exhibit slower drug release rates compared to control formulations, with complex release mechanisms identified [16]. These formulations demonstrate combination patterns of diffusion-controlled and non-Fickian diffusion for certain inhibitors, while others show anomalous and super case II transport characteristics [16].
Spectroscopic analysis indicates that Poly(ADP-ribose) polymerase 1 inhibitors interact with dipalmitoylphosphatidylglycerol lipid membranes through hydrogen bonding, promoting membrane water displacement from hydration centers [16]. The inhibitors' protonated amine groups appear to be major contributors to the encapsulation mechanism, facilitating preferential membrane interaction with lipid carbonyl groups [16].
Clinical development of combination therapies incorporating liposomal topoisomerase inhibitors with Poly(ADP-ribose) polymerase 1 inhibitors has encountered challenges related to gastrointestinal toxicities [18]. Phase I studies investigating sequential intermittent dosing schedules have been discontinued due to high frequencies of adverse gastrointestinal events that precluded further dose escalation [18]. However, these studies provided valuable insights into the synergistic mechanisms underlying the combination approach [18].
The synergistic cytotoxicity between Poly(ADP-ribose) polymerase 1 inhibitors and topoisomerase I inhibitors has been extensively documented in multiple cell line and tumor models [19] [20] [18]. This synergy results from Poly(ADP-ribose) polymerase 1 catalytic inhibition rather than protein trapping mechanisms, suggesting potential for optimized combination strategies [18].
Inhibitor | Encapsulation Efficiency | Particle Size (nm) | Release Mechanism | Reference |
---|---|---|---|---|
Veliparib | >40% [16] | ~130 [16] | Diffusion-controlled and non-Fickian [16] | [16] |
Niraparib | >40% [16] | ~130 [16] | Diffusion-controlled and non-Fickian [16] | [16] |
Rucaparib | >40% [16] | ~130 [16] | Anomalous and super case II transport [16] | [16] |
Research findings indicate that the combination of Poly(ADP-ribose) polymerase 1 inhibitors with topoisomerase I inhibitors demonstrates enhanced efficacy particularly in cells harboring DNA damage response pathway mutations [19]. Even in cells lacking specific mutations in DNA damage response genes, synergistic effects have been observed, suggesting broader therapeutic applicability [19]. These combinations enhance apoptosis signaling pathways and increase DNA damage markers, providing mechanistic support for their therapeutic potential [19].